molecular formula C11H10N2O4S B2960628 Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate CAS No. 470691-50-0

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Cat. No.: B2960628
CAS No.: 470691-50-0
M. Wt: 266.27
InChI Key: ORKJQPIUBQIRGY-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a synthetic compound featuring a benzoate ester linked to a 2,4-dioxo-1,3-thiazolidine moiety via an amino group. This core structure is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . Its synthesis typically involves the reaction of 4-formylbenzoic acid with thiazolidine-2,4-dione to form an intermediate, followed by coupling with substituted anilines . The compound’s structural versatility allows for modifications that influence physicochemical and biological properties, making it a focal point for comparative studies with analogues.

Properties

IUPAC Name

methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-17-10(15)6-2-4-7(5-3-6)12-9-8(14)13-11(16)18-9/h2-5,9,12H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKJQPIUBQIRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate typically involves the reaction of 2,4-dioxo-1,3-thiazolidin-5-ylamine with methyl 4-chlorobenzoate under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolidinedione core is valuable in the design of new pharmaceuticals and materials.

Biology: Biologically, Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate has shown potential in various biological assays. It can act as an inhibitor of certain enzymes and receptors, making it useful in studying biological pathways and disease mechanisms.

Medicine: In medicine, this compound has been investigated for its antidiabetic properties. Thiazolidinediones are known to improve insulin sensitivity and are used in the treatment of type 2 diabetes. This compound may offer similar therapeutic benefits.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. By modulating these pathways, the compound can influence metabolic processes and exert its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Compounds sharing the 2,4-dioxo-1,3-thiazolidine core but differing in substituents include:

Compound Name / ID (Evidence) Key Structural Features Notable Substituents
Target Compound (Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate) Benzoate ester linked via amino group None (parent structure)
5FB () Trifluoromethyl, benzonitrile, methoxy 3-(Trifluoromethyl), 4-methoxy
Compound 16 () Chlorobenzoyl hydrazinylidene 3-Chlorobenzoyl
Compound 17 () Dichlorobenzoyl hydrazinylidene 2,4-Dichlorobenzoyl
Compound 28 () Dual thiazolidinone moieties (2,4-Dioxo-thiazolidin-5-ylidene)acetate
4-{5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-furyl}benzoic acid () Furyl linker 2-Furyl, carboxylic acid

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 5FB) enhance binding to targets like ERRα via hydrophobic interactions .
  • Halogenated substituents (e.g., Cl in Compounds 16–17) improve antimicrobial efficacy .
  • Conjugated systems (e.g., idene groups in Compound 28) may increase planarity and stability .

Key Observations :

  • High yields (e.g., 92% for Compound 16) correlate with optimized solvent systems (DMF/water) and electron-deficient intermediates .
  • Lower yields (e.g., 15% in ) may result from steric hindrance or side reactions .

Physicochemical Properties

Compound / ID (Evidence) Melting Point (°C) Molecular Weight (g/mol) Elemental Analysis (C/H/N %)
Target Compound Not reported ~326 (estimated) Not reported
Compound 16 220–222 522.92 C:52.01, H:3.49, N:9.10
Compound 17 186–188 557.82 C:48.40, H:3.05, N:8.47
Compound 28 232–234 Not reported Not reported
5FB Not reported 421.35 Not reported
Methyl 4-({[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoate Not reported 426.44 Not reported

Key Observations :

  • Molecular weights vary significantly (326–557 g/mol), influencing pharmacokinetic properties like diffusion rates.

Key Observations :

  • Antimicrobial potency correlates with halogenation and conjugated systems (e.g., Compound 16 vs. 17) .
  • Thiazolidinone derivatives with aromatic linkers (e.g., furyl in ) show niche applications in dermatology .

Discussion

The target compound’s lack of substituents on the benzoate and thiazolidinone rings differentiates it from analogues with enhanced bioactivity. For instance:

  • Halogenation : Compounds 16–17 exhibit superior antimicrobial activity due to Cl substituents .
  • Aromatic Linkers: Furyl/thienyl groups () improve target specificity in non-antimicrobial applications .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 5FB enhances protein-ligand interactions .

Limitations in existing data include incomplete bioactivity profiles for the target compound and variability in experimental conditions across studies.

Biological Activity

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (commonly referred to as the thiazolidin compound) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2O4SC_{11}H_{10}N_{2}O_{4}S, with a molecular weight of approximately 266.277 g/mol. The compound features a thiazolidine ring that contributes to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that thiazolidin derivatives exhibit significant anticancer properties. For instance, a study evaluated various thiazolidin compounds against several cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The results indicated that certain thiazolidin derivatives exhibited IC50 values ranging from 8.5 µM to 15.1 µM against these cell lines, showcasing their potential as anticancer agents .

Case Study: Cytotoxic Effects

In a comparative study of different thiazolidin derivatives, it was found that several compounds induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways. The most potent compounds were shown to possess selective cytotoxicity against cancer cells while sparing normal human fibroblasts .

Enzyme Inhibition

Thiazolidin derivatives have been investigated for their ability to inhibit specific enzymes relevant to various biological processes. Notably, the compound has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production.

Enzyme Inhibition Data

The inhibitory activity of the compound was assessed using Lineweaver-Burk plots, revealing it acts as a non-competitive inhibitor with a KiK_i value of approximately 1.5 µM . The following table summarizes the enzyme inhibition activities of selected thiazolidin derivatives:

CompoundIC50 (µM)Type of Inhibition
Thiazolidin Derivative A3.17Non-competitive
Kojic Acid (Control)15.91Competitive

Mechanistic Insights

The mechanism of action for the thiazolidin compounds appears to be multifaceted. Research indicates that these compounds may interact with key residues in the active site of target enzymes, which is critical for their inhibitory effects. Molecular docking studies have shown that interactions with residues such as His244 and Val283 are significant for enzyme binding .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential use in therapeutic applications beyond oncology. Its ability to inhibit tyrosinase indicates promise in treating hyperpigmentation disorders and potentially other dermatological conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate?

  • Methodology : Condensation reactions under reflux conditions using glacial acetic acid as a catalyst are common. For example, similar thiazolidinone derivatives are synthesized by reacting amino-triazoles with substituted aldehydes in ethanol under reflux for 4–6 hours . Purification often involves solvent evaporation and filtration.
  • Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side products like unreacted intermediates or hydrolysis byproducts.

Q. How can researchers mitigate poor aqueous solubility during in vitro assays?

  • Approach : Use co-solvents (e.g., DMSO, PEG-400) at concentrations <1% to maintain cell viability. Structural modifications, such as introducing hydrophilic groups (e.g., carboxylates) or replacing the methyl ester with a more polar moiety, can enhance solubility .
  • Validation : Perform dynamic light scattering (DLS) to confirm compound dispersion in aqueous buffers.

Q. What analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR (¹H/¹³C): Confirm substitution patterns on the thiazolidinedione and benzoate rings.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation of stereochemistry .
    • Impurity Profiling : Use HPLC-PDA to detect and quantify residual solvents or synthetic byproducts .

Advanced Research Questions

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?

  • SAR Design : Synthesize derivatives with variations in the thiazolidinedione (e.g., halogenation) or benzoate (e.g., methoxy vs. nitro groups) moieties. Compare bioactivity data (e.g., IC₅₀ values) against targets like biofilm-forming bacteria or cancer cell lines .
  • Data Analysis : Use multivariate regression models to correlate electronic (Hammett constants) or steric parameters with activity trends.

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Hypotheses :

  • Metabolic Instability : Evaluate hepatic microsomal stability assays to identify rapid ester hydrolysis. Replace the methyl ester with a stabilized amide .
  • Bioavailability : Assess logP values; derivatives with logP >3 may require formulation in lipid-based carriers.
    • In Vivo Validation : Use pharmacokinetic (PK) studies in rodent models to measure plasma half-life and tissue distribution .

Q. What experimental designs improve metabolic stability in derivative synthesis?

  • Modifications :

  • Replace the methyl ester with a tert-butyl group to resist esterase-mediated hydrolysis .
  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzoate ring to enhance oxidative stability .
    • Assays : Conduct stability tests in human liver microsomes (HLM) and cytochrome P450 inhibition screens .

Q. How to address toxicity concerns in high-concentration in vitro assays?

  • Risk Mitigation :

  • Dose Optimization : Perform MTT assays to establish IC₅₀ and CC₅₀ (cytotoxicity) values, ensuring a therapeutic index >10 .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target pathways (e.g., mitochondrial dysfunction) .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Precautions :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Store in airtight containers at –20°C to prevent degradation.
    • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Data Contradictions and Validation

Q. How to validate conflicting bioactivity data across studies?

  • Root Causes :

  • Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cell viability).
  • Compound Purity : Re-test batches with ≥95% purity (HPLC-verified) to exclude impurity-driven artifacts .
    • Collaborative Validation : Share samples with independent labs for blinded replication studies .

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